Orthosphenic acid

Overview

Description

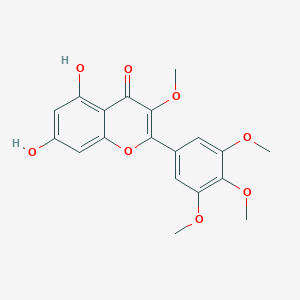

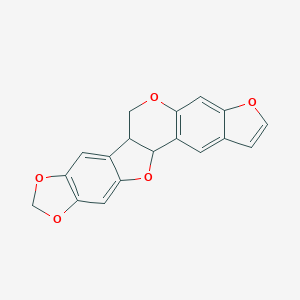

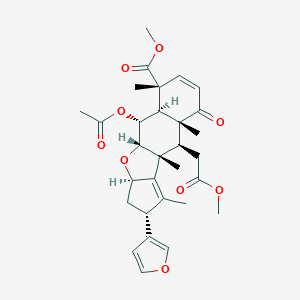

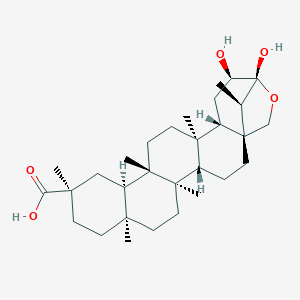

Orthosphenic acid, also known as compound 12, is a naturally occurring compound extracted from the roots of Tripterygium wilfordii . It has a molecular formula of C30H48O5 .

Molecular Structure Analysis

The molecular structure of Orthosphenic acid includes the arrangement of atoms and the chemical bonds that hold the atoms together . The Orthosphenic acid molecule contains a total of 88 bond(s) .

Physical And Chemical Properties Analysis

Orthosphenic acid has a molecular weight of 488.6991 . It is a hydroxy monocarboxylic acid . The physical and chemical properties of a substance can include its molecular weight, structure, color, density, melting point, boiling point, and solubility.

Scientific Research Applications

Electrolyte for Self-Organizing Electrochemistry

Orthosphenic acid, referred to as ortho-phosphoric acid (o-H3PO4) in some studies, is utilized as an electrolyte for self-organizing electrochemistry. This application is particularly significant for creating self-organized oxide structures like nanotubes, nanochannels, and nanopores on metals such as tungsten. These structures have potential use in various technological applications due to their unique properties (Altomare et al., 2015).

Dental Applications

In dentistry, orthosphenic acid is used for enamel conditioning, which is a critical step in the bonding of orthodontic brackets. Studies have shown that the application time of phosphoric acid significantly affects the bond strength of orthodontic brackets. This finding is essential for ensuring the effectiveness and durability of orthodontic treatments (Mitić & Janošević, 2008).

Slurry Surfacing Mix Cohesion Improvement

Orthosphenic acid has been used to enhance the cohesion strength of slurry surfacing mixes in road construction. The use of orthophosphoric acid in bitumen emulsion leads to better cohesion strength compared to systems that use hydrochloric acid. This application is significant for infrastructure development and maintenance (Sidun et al., 2019).

Chemical Synthesis and Material Science

Orthosphenic acid plays a role in various chemical synthesis processes. For instance, it is involved in the directed ortho-lithiation of diphenylphosphinic acids, which is a crucial step in the production of specific chemical compounds. This process has applications in material science and pharmaceuticals (Rodriguez et al., 2012).

Flame Retardancy in Microencapsulated Materials

Innovative use of orthosphenic acid includes its application in enhancing the flame retardancy of microencapsulated materials. This application is particularly relevant in creating fire-resistant materials for construction and other industries where safety is a paramount concern (Kazanci et al., 2020).

Future Directions

properties

IUPAC Name |

(1R,4S,5R,8S,11R,13R,14S,17R,18S,20R,21R,24R)-20,21-dihydroxy-5,8,11,14,17,24-hexamethyl-22-oxahexacyclo[19.2.1.01,18.04,17.05,14.08,13]tetracosane-11-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H48O5/c1-18-29-8-7-19-26(4,20(29)15-22(31)30(18,34)35-17-29)12-14-28(6)21-16-25(3,23(32)33)10-9-24(21,2)11-13-27(19,28)5/h18-22,31,34H,7-17H2,1-6H3,(H,32,33)/t18-,19+,20+,21-,22-,24-,25-,26-,27-,28+,29+,30-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPAXVSRGFJVPEU-XCIUXINDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C23CCC4C(C2CC(C1(OC3)O)O)(CCC5(C4(CCC6(C5CC(CC6)(C)C(=O)O)C)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1[C@@]23CC[C@H]4[C@]([C@@H]2C[C@H]([C@@]1(OC3)O)O)(CC[C@@]5([C@@]4(CC[C@@]6([C@H]5C[C@](CC6)(C)C(=O)O)C)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H48O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

488.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Orthosphenic acid | |

CAS RN |

86632-20-4 | |

| Record name | Orthosphenic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=86632-20-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Orthosphenic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086632204 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.